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Compound of Interest

Compound Name: Euojaponine D

Cat. No.: B150139

The chemical structure of Euojaponine D, a complex sesquiterpene alkaloid first isolated from
the root bark of Euonymus japonica, has not been independently verified since its initial
characterization in 1990. A thorough review of the scientific literature reveals no subsequent
total syntheses or structural revision studies that would definitively confirm or correct the
originally proposed molecular architecture. This guide presents the data from the original
publication as the sole source of information on the structure of Euojaponine D, highlighting
the need for further research to validate its complex stereochemistry.

Original Structural Elucidation

Euojaponine D was first described by Han et al. in a 1990 publication in the Journal of Natural
Products. The structure was elucidated primarily through spectroscopic methods, including *H
NMR, 3C NMR, and mass spectrometry. The compound is a highly substituted polyester-type
sesquiterpene alkaloid with a molecular formula of Ca1H4a7NO17.

Spectroscopic Data

The originally reported spectroscopic data for Euojaponine D are summarized below. These
data formed the basis for the proposed structure.

Table 1: *H NMR Spectroscopic Data for Euojaponine D (in CDCIs)
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Proton Chemical Shift (6, ppm)
H-1 5.85 (d, J=3.5 Hz)

H-2 5.25 (dd, J=3.5, 2.7 Hz)
H-3 5.50 (d, J=2.7 Hz)

H-4 4.96 (d, J=1.1 Hz)

H-5 6.02 (s)

H-6 2.36 (M)

H-7 5.68 (d, J=5.5 Hz)

H-8 5.58 (d, J=5.5 Hz)
H-11la 4.65 (d, J=12.0 Hz)
H-11b 4.25 (d, J=12.0 Hz)
H-12 1.15 (s)

H-13 1.42 (s)

H-14 0.85 (s)

H-15 1.75 (s)

H-4' 8.75 (dd, J=4.8, 1.8 Hz)
H-5' 7.40 (dd, J=7.8, 4.8 Hz)
H-6' 8.20 (dd, J=7.8, 1.8 Hz)
H-7" 7.85 (m)

Benzoyl-ortho

8.05 (dd, J=8.5, 1.4 Hz)

Benzoyl-meta

7.55 (t, J=7.5 Hz)

Benzoyl-para

7.65 (t, J=7.5 Hz)

Acetyls

2.32, 2.15, 2.05, 1.95 (s)

Table 2: 3C NMR Spectroscopic Data for Euojaponine D (in CDCIs)
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Carbon Chemical Shift (6, ppm)
1 71.8
2 70.5
3 70.2
4 84.6
5 93.8
6 40.2
7 78.2
8 72.5
9 170.1
10 93.8
11 63.5
12 20.8
13 285
14 16.5
15 21.2
1 165.2
2' 130.2
3 128.5
4 152.5
5' 125.5
6' 148.8
7 137.5
Benzoyl-C=0 165.8
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Benzoyl-C1 129.5

Benzoyl-C2,6 129.8

Benzoyl-C3,5 128.8

Benzoyl-C4 1335

Acetyl-C=0 170.8, 170.2, 169.8, 169.5
Acetyl-CHs 21.0, 20.8, 20.5, 20.2

Experimental Protocols from Original Study

The isolation of Euojaponine D, as described by Han et al., involved the extraction of the dried
and powdered root bark of Euonymus japonica with methanol. The crude extract was then
subjected to a series of liquid-liquid partitioning and chromatographic separations, including
silica gel column chromatography and preparative thin-layer chromatography, to yield the pure
compound.

Structural elucidation was performed using the following instrumentation:
e 1H and 3C NMR spectroscopy: Spectra were recorded on a Bruker AM-500 spectrometer.

o Mass spectrometry: High-resolution mass spectra were obtained on a JEOL JMS-DX 303

spectrometer.

Proposed Structure and Need for Verification

The structure proposed in 1990 is a complex, highly oxygenated molecule with numerous
stereocenters. The lack of a total synthesis or X-ray crystallographic analysis means that the
absolute and relative stereochemistry of Euojaponine D remains unconfirmed by independent

means.
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Proposed Structure of Euojaponine D
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Fig. 1: Schematic of Euojaponine D's structural components.

Click to download full resolution via product page

Caption: A simplified diagram illustrating the key functional components of the proposed
Euojaponine D structure.

The workflow for any future verification of the structure of Euojaponine D would likely follow
one of two paths: total synthesis or single-crystal X-ray diffraction.
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Logical Workflow for Structural Verification
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¢ To cite this document: BenchChem. [Unverified Structure of Euojaponine D Awaits
Independent Confirmation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b150139#independent-verification-of-the-published-
structure-of-euojaponine-d]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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